Cas no 925200-31-3 (1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine)
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
- 1-(2-CHLORO-6-FLUORO-BENZYL)-5-METHYL-1 H-PYRAZOL-3-YLAMINE
- 925200-31-3
- CS-0280636
- EN300-229715
- C11H11ClFN3
- 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
- DTXSID801173468
- 1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
- QEQIDLPZGDGMTK-UHFFFAOYSA-N
- SCHEMBL633646
- MFCD04969987
- AKOS000310152
- 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine
- LS-01290
- 1-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazol-3-amine
- STK313113
- 1-[(2-chloro-6-fluoro-phenyl)methyl]-5-methyl-pyrazol-3-amine
- ALBB-003656
- BBL016048
-
- MDL: MFCD04969987
- Inchi: 1S/C11H11ClFN3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15)
- InChI Key: QEQIDLPZGDGMTK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CN1C(C)=CC(N)=N1)F
Computed Properties
- Exact Mass: 239.0625532g/mol
- Monoisotopic Mass: 239.0625532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.8Ų
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379090-50mg |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C379090-100mg |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C379090-500mg |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 500mg |
$ 340.00 | 2022-06-06 | ||
| abcr | AB379658-250 mg |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB379658-500 mg |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB379658-1 g |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 1g |
€309.00 | 2022-03-02 | ||
| abcr | AB379658-5 g |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 5g |
€752.70 | 2022-03-02 | ||
| Enamine | EN300-229715-0.05g |
1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-229715-0.1g |
1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-229715-0.25g |
1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine |
925200-31-3 | 95% | 0.25g |
$138.0 | 2024-06-20 |
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Suppliers
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: A Comprehensive Overview
The compound with CAS No. 925200-31-3, commonly referred to as 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrazole ring with a substituted benzyl group, making it a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with greater precision and efficiency. The molecule's structure, featuring a pyrazole core—a five-membered ring containing two nitrogen atoms—provides a versatile platform for functionalization. The presence of chlorine and fluorine substituents on the benzyl group introduces additional complexity and reactivity, making this compound a promising candidate for applications in drug discovery and materials science.
One of the most compelling aspects of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is its potential in medicinal chemistry. Researchers have investigated its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step processes that highlight the importance of stereocontrol and regioselectivity. One common approach involves the coupling of an appropriately substituted benzyl halide with a pyrazole derivative under palladium-catalyzed cross-coupling conditions. This method not only ensures high yields but also allows for fine-tuning of the molecule's properties by varying the substituents on both the benzyl and pyrazole moieties.
In addition to its pharmacological applications, 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has also been explored in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or field-effect transistors (FETs). Recent studies have demonstrated that this compound exhibits favorable charge transport characteristics, which are essential for high-performance electronic devices.
The structural versatility of 1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine also lends itself to applications in catalysis. By modifying the substituents on the benzyl group or the pyrazole ring, researchers can tailor the molecule's catalytic activity for specific reactions. For example, certain derivatives have been shown to act as efficient catalysts in asymmetric synthesis, enabling the production of chiral compounds with high enantioselectivity.
From an analytical standpoint, the characterization of 1-(2-Chloro6-fluorobenzyl)-5-methylpyrazol3amine has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and stability. These analyses have confirmed the compound's purity and structural integrity, which are critical for its use in both academic research and industrial applications.
Looking ahead, the continued exploration of 1-(2-Chloro6-fluorobenzyl)-5-methylpyrazol3amine is expected to yield further breakthroughs in its application across diverse fields. Its role as a building block in organic synthesis, combined with its promising biological activity, positions it as a key molecule in advancing scientific research and technological innovation.
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